![molecular formula C8H17N3O B1485280 (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol CAS No. 1867431-32-0](/img/structure/B1485280.png)
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol
Overview
Description
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol, also known as 3,4-DPPP, is a synthetic piperazine derivative with a wide range of applications in both scientific research and industrial processes. This compound is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic synthesis and as an inhibitor in enzymatic reactions. 3,4-DPPP is a versatile compound with potential applications in a variety of fields, including medicine, biochemistry, and materials science.
Scientific Research Applications
Synthesis of Bioactive Molecules
The compound (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol serves as a valuable intermediate in the synthesis of various bioactive molecules. Its structure is conducive to participating in 1,3-dipolar cycloaddition reactions, which are pivotal in constructing complex and diverse molecular architectures found in many pharmaceuticals .
Asymmetric Synthesis
This compound is integral to asymmetric synthesis processes, which are essential for creating enantiomerically pure substances. The chirality of (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol allows for the development of stereoselective procedures, leading to the production of specific isomers of drug molecules .
properties
IUPAC Name |
(3R,4R)-4-piperazin-1-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c12-8-6-10-5-7(8)11-3-1-9-2-4-11/h7-10,12H,1-6H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKGRUMUUYHMJ-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2CNCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)[C@@H]2CNC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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